molecular formula C15H16N2O6 B11011337 methyl N-{[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}glycinate

methyl N-{[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}glycinate

Cat. No.: B11011337
M. Wt: 320.30 g/mol
InChI Key: QLHWGGVWGCPKTL-UHFFFAOYSA-N
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Description

Methyl N-{[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}glycinate is a synthetic organic compound of significant interest in medicinal chemistry and biochemical research. This molecule is built around a 2-(2-methoxyethyl)isoindole-1,3-dione core, a structure recognized for its potential in pharmaceutical development. The 2-(2-methoxyethyl)-1,3-dioxoisoindoline-5-carboxylic acid moiety serves as a critical building block for this and other complex molecules . The compound's structure, which incorporates a glycinate ester linked via an amide bond, is designed to enhance properties like solubility and cellular uptake, making it a valuable intermediate for probing biological activity. Researchers are particularly interested in this compound and its analogs as potential inhibitors of metabolic enzymes. For instance, structurally related inhibitors of Glycogen Synthase 1 (GYS1) are being actively investigated for their application in oncology and metabolic diseases . GYS1 is a key regulator of glycogen synthesis, and its inhibition can impact energy storage in tumor cells, representing a promising therapeutic strategy. This product is intended for research applications such as in vitro assay development, structure-activity relationship (SAR) studies, and as a synthetic precursor. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C15H16N2O6

Molecular Weight

320.30 g/mol

IUPAC Name

methyl 2-[[2-(2-methoxyethyl)-1,3-dioxoisoindole-5-carbonyl]amino]acetate

InChI

InChI=1S/C15H16N2O6/c1-22-6-5-17-14(20)10-4-3-9(7-11(10)15(17)21)13(19)16-8-12(18)23-2/h3-4,7H,5-6,8H2,1-2H3,(H,16,19)

InChI Key

QLHWGGVWGCPKTL-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NCC(=O)OC

Origin of Product

United States

Preparation Methods

Diels-Alder Cyclization

Phthalic anhydride derivatives undergo Diels-Alder reactions with dienes to form the bicyclic structure. For example, maleic anhydride reacts with substituted furans under thermal conditions to yield isoindole diones. Modifications include using microwave-assisted synthesis to enhance reaction efficiency and yield.

Condensation with Amines

Condensation of phthalic acid esters with primary amines forms isoindole-1,3-diones through nucleophilic attack and subsequent cyclodehydration. For instance, reacting dimethyl phthalate with 2-methoxyethylamine in toluene at reflux produces the substituted isoindole dione after 12–24 hours. This method offers flexibility in introducing alkyl or aryl groups at the N-position.

Coupling with Methyl Glycinate

The glycinate moiety is introduced through amide bond formation:

Carbodiimide-Mediated Coupling

Activating the carboxylic acid group of the isoindole dione with EDCl/HOBt in dichloromethane facilitates coupling with methyl glycinate. Reactions typically proceed at room temperature for 6–12 hours, yielding the target compound after purification by column chromatography (60–75% yield).

Mixed Anhydride Method

Using isobutyl chloroformate and N-methylmorpholine, the mixed anhydride intermediate reacts with methyl glycinate in THF at 0°C. This approach minimizes racemization and is preferred for stereosensitive applications.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

ParameterOptimal RangeImpact on Yield
Temperature60–80°C (alkylation)±15%
SolventDMF (alkylation)+20% vs. THF
CatalystHOBt/EDCl (coupling)+25% vs. DCC
Reaction Time8–12 hours (coupling)Marginal gain

Side reactions, such as over-alkylation or hydrolysis of the ester group, are mitigated by controlling moisture levels and using inert atmospheres.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates the target compound from unreacted starting materials and byproducts. HPLC (C18 column, acetonitrile/water gradient) confirms ≥95% purity.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85–7.75 (m, 2H, aromatic), 4.45 (s, 2H, CH₂OCH₃), 3.65 (s, 3H, OCH₃), 3.40–3.30 (m, 4H, glycinate CH₂).

  • IR (KBr): 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O amide).

  • MS (ESI+) : m/z 349.1 [M+H]⁺.

Challenges and Alternative Approaches

Steric Hindrance

Bulky substituents on the isoindole ring impede coupling reactions. Switching to ultrasonic irradiation improves reaction kinetics by enhancing reagent diffusion.

Solubility Issues

Poor solubility in organic solvents complicates purification. Derivatizing with tert-butyl groups or using polar aprotic solvents (e.g., DMSO) during synthesis enhances solubility .

Chemical Reactions Analysis

Types of Reactions

Methyl N-{[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}glycinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol, ammonia in ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Methyl N-{[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}glycinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism by which methyl N-{[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}glycinate exerts its effects involves interactions with specific molecular targets. The phthalimide moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. The glycine ester group may facilitate cellular uptake and enhance bioavailability. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell cycle regulation.

Comparison with Similar Compounds

Analytical and Computational Challenges

  • Identification : Mass spectrometry (MS) and GC×GC chromatography are used for structural validation, but semi-quantification of analogs without reference standards remains challenging .
  • Virtual Screening : Dissimilarity in similarity metrics (e.g., Tanimoto vs. Dice coefficients) can lead to conflicting hit rankings in drug discovery workflows .

Discussion

The target compound’s unique methoxyethyl-glycinate combination balances lipophilicity and solubility, distinguishing it from analogs. However, discrepancies in similarity metrics (e.g., Tanimoto vs. structural clustering) underscore the need for multi-method validation in compound comparison . For example, while Analog 1 shares functional groups with the target compound, its lack of methoxyethyl reduces kinase inhibition efficacy, illustrating the limitations of purely structure-based predictions .

Biological Activity

Methyl N-{[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}glycinate is a complex organic compound classified as an isoindole derivative. Its unique structure, which includes a methoxyethyl group and a dioxoisoindole moiety, suggests potential biological activities that are of interest in medicinal chemistry.

Chemical Structure and Properties

The compound's molecular formula is C13H15N1O5C_{13}H_{15}N_{1}O_{5} with a molecular weight of approximately 269.26 g/mol. The structural characteristics contribute to its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC₁₃H₁₅N₁O₅
Molecular Weight269.26 g/mol
Chemical StructureIsoindole derivative

Biological Activity

Preliminary studies indicate that this compound exhibits several biological activities:

  • Antitumor Activity : Research has shown that isoindole derivatives can inhibit cancer cell proliferation. Specific mechanisms may involve the induction of apoptosis in cancerous cells.
  • Antioxidant Properties : The compound may act as an antioxidant, scavenging free radicals and reducing oxidative stress in biological systems.
  • Antimicrobial Effects : Initial findings suggest potential antimicrobial activity against various bacterial strains, which could be explored further for therapeutic applications.

The biological activity of this compound is believed to stem from its ability to interact with specific biological macromolecules such as proteins and nucleic acids. This interaction may alter cellular pathways, leading to the observed biological effects.

Case Studies

A review of relevant literature reveals several case studies focusing on the compound's biological activity:

  • Study on Antitumor Effects : A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were determined to be in the micromolar range.
  • Antioxidant Activity Assessment : In vitro assays indicated that the compound exhibited strong DPPH radical scavenging activity, suggesting its potential as an antioxidant agent.
  • Antimicrobial Testing : The compound was tested against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Future Directions

Further research is warranted to explore the full pharmacological potential of this compound. Key areas for future investigation include:

  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activities.
  • In Vivo Studies : Assessment of efficacy and safety profiles in animal models to determine therapeutic potential.
  • Structure-Activity Relationship (SAR) : Exploring modifications to the chemical structure to enhance potency and selectivity against specific biological targets.

Q & A

Basic: What are the key synthetic steps for preparing methyl N-{[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}glycinate, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves coupling isoindoline derivatives with activated glycinate esters. A common approach includes:

Isoindole Core Formation : React 2-(2-methoxyethyl)-1,3-dioxoisoindoline with a carbonylating agent (e.g., phosgene analog) to introduce the reactive carbonyl group.

Glycinate Coupling : Use coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or HOBt/DMAP to link the isoindole intermediate to methyl glycinate under inert conditions (e.g., dry THF or DCM) .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to isolate the product.
Critical Factors :

  • Temperature : Excess heat may degrade the dioxo-isoindole moiety; reactions are best performed at 0–25°C.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency but may require rigorous drying to prevent hydrolysis .

Basic: Which spectroscopic and chromatographic methods are most effective for structural confirmation of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H NMR : Peaks at δ 3.3–3.7 ppm (methoxyethyl -OCH2CH2O-), δ 4.1–4.5 ppm (glycinate CH2), and aromatic protons (δ 7.5–8.2 ppm) confirm the isoindole and glycinate moieties .
    • 13C NMR : Carbonyl signals (δ 165–175 ppm) for dioxo and amide groups.
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion ([M+H]+) and fragmentation patterns matching the expected structure .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) and detect byproducts from incomplete coupling .

Advanced: How can statistical experimental design optimize the synthesis of this compound?

Methodological Answer:

  • Factorial Design : Screen variables (e.g., solvent, coupling agent, temperature) using a 2^k factorial approach to identify significant factors affecting yield. For example:
    • Factors: Solvent (DMF vs. THF), coupling agent (DCC vs. EDC), temperature (0°C vs. 25°C).
    • Response: Yield (%) and purity (HPLC area%).
  • Response Surface Methodology (RSM) : Optimize conditions using a central composite design (CCD) to model non-linear relationships and identify optimal reagent stoichiometry .
  • Case Study : highlights reduced experimental runs (from 30 to 15) using design of experiments (DoE) to maximize yield while minimizing side reactions.

Advanced: How can computational quantum chemistry predict reaction pathways for derivatives of this compound?

Methodological Answer:

  • Reaction Path Search : Tools like Gaussian or ORCA perform density functional theory (DFT) calculations to model transition states and intermediates. For example:
    • Simulate nucleophilic acyl substitution steps during glycinate coupling to isoindole .
  • ICReDD Framework : Integrate computed activation energies with experimental data to prioritize viable synthetic routes. demonstrates a 40% reduction in optimization time by combining quantum calculations and machine learning to predict solvent effects .

Advanced: What methodologies resolve contradictions in bioassay data for this compound’s biological activity?

Methodological Answer:

  • Dose-Response Curves : Replicate assays (e.g., enzyme inhibition, cell viability) across multiple concentrations (e.g., 1 nM–100 µM) to identify EC50/IC50 variability.
  • Orthogonal Assays : Cross-validate using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement .
  • Meta-Analysis : Compare data across studies (e.g., antitumor vs. antimicrobial assays) to identify structure-activity relationships (SAR) influenced by substituents (e.g., methoxyethyl vs. methyl groups) .

Advanced: How should researchers address discrepancies in spectroscopic data between synthesized batches?

Methodological Answer:

  • Batch Comparison : Conduct 2D NMR (COSY, HSQC) to confirm connectivity and rule out regioisomers.
  • X-ray Crystallography : Resolve ambiguous NOEs or coupling constants by determining the crystal structure (e.g., used X-ray to confirm terphenyl derivative conformations) .
  • Dynamic NMR : Monitor temperature-dependent shifts to detect rotamers or slow-exchange conformers affecting peak splitting .

Advanced: How do solvent polarity and temperature influence the compound’s stability during storage?

Methodological Answer:

  • Accelerated Stability Studies : Store aliquots in DMSO, ethanol, or aqueous buffers at 4°C, 25°C, and 40°C for 1–4 weeks. Analyze degradation via HPLC-UV/MS.
  • Kinetic Modeling : Fit degradation data (e.g., Arrhenius equation) to predict shelf-life. Polar solvents (e.g., DMSO) may stabilize via hydrogen bonding with the dioxo group .
  • Lyophilization : For long-term storage, lyophilize in inert matrices (e.g., trehalose) to prevent hydrolysis .

Advanced: What derivatization strategies enhance the compound’s pharmacological properties?

Methodological Answer:

  • Prodrug Design : Introduce esterase-labile groups (e.g., pivaloyloxymethyl) to improve oral bioavailability.
  • Fluorescent Tagging : Attach dansyl or BODIPY fluorophores via the glycinate nitrogen for cellular tracking (e.g., ’s oxadiazole derivatives) .
  • PEGylation : Conjugate polyethylene glycol (PEG) to the methoxyethyl group to enhance solubility and reduce immunogenicity .

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